2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy-

Description

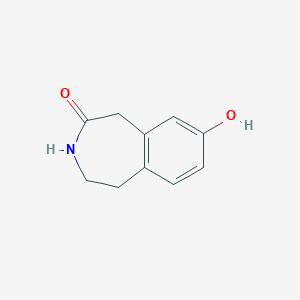

2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- is a bicyclic compound featuring a benzazepinone core with a hydroxyl group at position 8. The hydroxyl group at position 8 enhances polarity, influencing solubility and hydrogen-bonding interactions.

Properties

IUPAC Name |

7-hydroxy-1,2,3,5-tetrahydro-3-benzazepin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9-2-1-7-3-4-11-10(13)6-8(7)5-9/h1-2,5,12H,3-4,6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDYHVHOUPBVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230437 | |

| Record name | 1,3,4,5-Tetrahydro-8-hydroxy-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37526-68-4 | |

| Record name | 1,3,4,5-Tetrahydro-8-hydroxy-2H-3-benzazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37526-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4,5-Tetrahydro-8-hydroxy-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,5-tetrahydro-8-hydroxy-2H-3-benzazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- typically involves the cyclization of appropriate precursors. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at various positions on the benzazepine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of fully hydrogenated benzazepine derivatives.

Substitution: Formation of alkylated or acylated benzazepine derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Antidepressant Activity : Research indicates that benzazepine derivatives exhibit potential antidepressant effects. In particular, the tetrahydrobenzazepine structure has been associated with modulation of neurotransmitter systems involved in mood regulation.

- Antipsychotic Properties : Studies have shown that compounds related to benzazepines can act as atypical antipsychotics by influencing dopamine and serotonin receptors. This makes them candidates for treating schizophrenia and other psychotic disorders.

- Analgesic Effects : Some derivatives have demonstrated analgesic properties in preclinical models. The mechanism may involve the modulation of pain pathways through interaction with opioid receptors.

- Study on Antidepressant Effects : A clinical trial evaluated the efficacy of a benzazepine derivative in patients with major depressive disorder. Results indicated a significant improvement in depression scores compared to placebo controls, suggesting its potential as a therapeutic agent.

- Research on Pain Management : A preclinical study assessed the analgesic effects of a tetrahydrobenzazepine compound in rodent models of acute pain. The results showed a dose-dependent reduction in pain response, indicating its potential for further development as an analgesic drug.

Mechanism of Action

The mechanism of action of 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and influencing physiological processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Research Findings

- Substituent Position : Activity is highly position-dependent. For example, 7,8-dimethoxy groups enhance lipophilicity, while 8-hydroxy improves solubility .

- Biological Targets : The 1-phenyl derivative’s bulky group may favor interactions with aromatic residues in receptors, whereas chloropropyl groups could enhance halogen bonding .

- Clinical Relevance : Benazepril’s success underscores the scaffold’s versatility, though further studies are needed to optimize the 8-hydroxy derivative for therapeutic use .

Biological Activity

2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- (commonly referred to as tetrahydrobenzazepin) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its pharmacological properties, including its effects on cardiovascular health and potential neuroprotective roles.

- Molecular Formula : C10H11NO2

- Molecular Weight : 177.20 g/mol

- CAS Number : 22451901

- Structure : The compound features a benzazepine core with a hydroxyl group at the 8-position, contributing to its biological activity.

Cardiovascular Effects

Research has highlighted the vasorelaxant and bradycardic activities of various benzazepin derivatives. A study synthesized several 1,3-dihydro-2H-benzazepin-2-one compounds and evaluated their effects on heart rate and vascular tone:

| Compound | Vasorelaxant Activity | Bradycardic Activity |

|---|---|---|

| Compound A | Moderate | High |

| Compound B | High | Moderate |

| Compound C | Low | Low |

Most synthesized compounds exhibited significant vasorelaxant activity and reduced heart rate, indicating potential use in treating cardiovascular diseases .

Neuroprotective Properties

The compound's potential as an acetylcholinesterase (AChE) inhibitor has garnered attention for its implications in neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that tetrahydrobenzazepin derivatives can inhibit AChE activity effectively:

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| Tetrahydrobenzazepin A | 2.5 |

| Tetrahydrobenzazepin B | 1.8 |

These findings suggest that modifications in the benzazepine structure can enhance inhibitory potency against AChE .

Study 1: Synthesis and Evaluation of Benzazepine Derivatives

In a comprehensive study, researchers synthesized various benzazepine derivatives and assessed their pharmacological profiles. Notably, one derivative showed a significant reduction in systolic blood pressure in animal models, supporting its potential as a therapeutic agent for hypertension .

Study 2: Neuroprotective Effects in Animal Models

An animal study evaluated the neuroprotective effects of tetrahydrobenzazepin against induced oxidative stress. Results indicated that treatment with the compound significantly reduced markers of oxidative damage and improved cognitive function in treated animals compared to controls .

Chemical Reactions Analysis

Demethylation of Methoxy Precursors

The hydroxyl group at position 8 is typically introduced via demethylation of its methoxy analog. Boron tribromide (BBr₃) in dichloromethane (DCM) is a standard reagent for this transformation:

Key Conditions :

-

Reaction conducted at −78°C to room temperature.

-

Workup involves quenching with ice-water and extraction with DCM.

Acid-Catalyzed Dehydration

In concentrated sulfuric acid, the compound undergoes dehydration to form dihydro-1H-2-benzazepin-1-one derivatives. This reaction proceeds via protonation of the hydroxyl group, followed by elimination of water:

Key Observations :

-

Dehydration occurs spontaneously under solvent-free conditions.

-

The product exhibits a strong absorption band at 1672 cm⁻¹ (C=O stretch) in IR spectroscopy.

Hydrogenolysis of N-Alkyl Substituents

Hydrogenolysis with palladium on carbon (Pd/C) cleaves endocyclic benzyl-N bonds, yielding secondary amines. For example:

Limitations :

-

Exocyclic benzyl groups (e.g., chiral auxiliaries) may also react, complicating product isolation.

Cyclization in Deep Eutectic Solvents (DES)

The compound participates in Mannich-type cyclizations within DES (e.g., choline chloride/lactic acid), forming tetrahydro-2-benzazepines. DES acts as both solvent and catalyst:

Advantages :

-

Avoids harsh acids or toxic solvents.

-

DES is recyclable and biodegradable.

Functionalization at the Hydroxyl Group

The phenolic hydroxyl group can undergo alkylation or acylation. For example, reaction with benzyl bromide in the presence of a base:

Typical Conditions :

-

Conducted in polar aprotic solvents (e.g., NMP) at 40–60°C.

Mechanistic Insights

-

Demethylation : BBr₃ coordinates to the methoxy oxygen, facilitating cleavage of the methyl group .

-

Dehydration : Protonation of the hydroxyl group generates a carbocation intermediate, leading to β-elimination .

-

DES Cyclization : Hydrogen-bonding networks in DES stabilize transition states, enhancing reaction selectivity .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of 2H-3-Benzazepin-2-one derivatives?

Answer:

A solvent system of THF–MeOH–H₂O (3:1:1 v/v/v) under controlled pH and temperature conditions has been shown to improve reaction efficiency. For example, lithium hydroxide monohydrate (0°C to room temperature, 1–2 h) facilitates hydrolysis and ring closure steps in analogous benzazepine syntheses . Key considerations include:

- Catalyst selection : Alkaline conditions (e.g., LiOH) for deprotection.

- Reaction monitoring : TLC or HPLC to track intermediate formation.

- Purification : Column chromatography or recrystallization to isolate the tetrahydrobenzazepinone core.

Basic: Which analytical methods are validated for purity assessment of this compound?

Answer:

Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is widely used. Pharmacopeial guidelines recommend:

- Impurity thresholds : ≤0.5% for individual impurities and ≤2.0% total impurities .

- Detection parameters : Wavelengths of 210–254 nm for hydroxylated aromatic systems.

- Retention time calibration : Relative retention times (RRT) should align with reference standards (e.g., RRT 0.5–2.1 for related byproducts) .

Advanced: What pharmacological targets are associated with the 8-hydroxy substitution on the benzazepinone scaffold?

Answer:

The 8-hydroxy group enhances binding affinity to central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine receptors. Studies on structural analogs (e.g., triazolobenzodiazepines) demonstrate that hydroxylation at this position modulates pharmacokinetic properties, such as blood-brain barrier permeability and metabolic stability .

Key findings :

- Receptor docking : Hydrogen bonding with serine/threonine residues in receptor pockets.

- Metabolic stability : Reduced CYP450-mediated oxidation due to steric hindrance.

Advanced: How do structural modifications at the 1- and 5-positions influence bioactivity?

Answer:

Structure-activity relationship (SAR) studies on benzodiazepinone analogs reveal:

- 1-position substitution : Acetic acid derivatives (e.g., benazepril analogs) enhance angiotensin-converting enzyme (ACE) inhibition .

- 5-position alkylation : Bulky groups (e.g., cyclohexylpropyl) improve selectivity but reduce solubility .

Methodological approach : - Synthetic routes : Mitsunobu reactions for ether linkages or SN2 substitutions for alkylation.

- In vitro assays : Radioligand binding assays (e.g., 5-HT₂A receptor) to quantify potency shifts .

Data Contradiction: How to resolve discrepancies in impurity profiles across synthesis batches?

Answer:

Batch-to-batch variability in impurities (e.g., oxidation byproducts or unreacted intermediates) can arise from:

- Reagent purity : Use HPLC-grade solvents to minimize side reactions.

- Reaction time : Over-stirring may lead to racemization or ring-opening (validate via chiral HPLC) .

Resolution steps :

Spiking experiments : Introduce suspected impurities (e.g., t-butyl esters) to confirm retention times.

Method cross-validation : Compare results across UV, MS, and NMR for consistency .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24–48 h. Monitor via LC-MS for hydrolysis products (e.g., ring-opened carboxylic acids) .

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light sensitivity : UV irradiation studies (300–400 nm) to assess photodegradation pathways.

Basic: How to differentiate stereoisomers in the tetrahydrobenzazepinone core?

Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- Circular dichroism (CD) : Compare Cotton effects at 220–250 nm to reference spectra of enantiopure standards .

Advanced: What computational methods predict binding modes of 8-hydroxybenzazepinones?

Answer:

- Molecular docking (AutoDock Vina) : Optimize ligand-receptor interactions using crystal structures (e.g., 5-HT₂A PDB: 6A93).

- QM/MM simulations : Calculate binding energies for hydroxyl group interactions with active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.